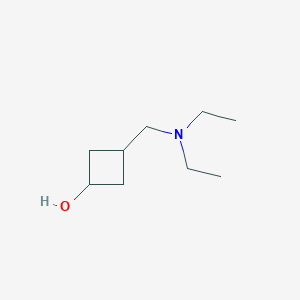![molecular formula C15H11BrS B8549722 2-(3-Bromobenzyl)benzo[b]thiophene](/img/structure/B8549722.png)
2-(3-Bromobenzyl)benzo[b]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromobenzyl)benzo[b]thiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromobenzyl group at the second position of the benzothiophene ring makes this compound unique and of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzyl)benzo[b]thiophene typically involves the reaction of 3-bromobenzyl bromide with benzothiophene under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromobenzyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding benzyl alcohol.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Potassium Carbonate: Acts as a base in substitution reactions.
Hydrogen Peroxide: An oxidizing agent for oxidation reactions.
Lithium Aluminum Hydride: A reducing agent for reduction reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Alcohols: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
2-(3-Bromobenzyl)benzo[b]thiophene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Bromobenzyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromophenyl)-1-benzothiophene: Similar structure but lacks the benzyl group.
2-(3-Chlorobenzyl)-1-benzothiophene: Contains a chlorine atom instead of bromine.
2-(3-Methylbenzyl)-1-benzothiophene: Contains a methyl group instead of bromine.
Uniqueness
2-(3-Bromobenzyl)benzo[b]thiophene is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s potential biological activities make it a valuable candidate for further research in medicinal chemistry .
Propiedades
Fórmula molecular |
C15H11BrS |
|---|---|
Peso molecular |
303.2 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)methyl]-1-benzothiophene |
InChI |
InChI=1S/C15H11BrS/c16-13-6-3-4-11(8-13)9-14-10-12-5-1-2-7-15(12)17-14/h1-8,10H,9H2 |
Clave InChI |
YGHCKMQFBQQHMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)CC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![METHYL (2S)-2-[[(TERT-BUTOXY)CARBONYL]AMINO]-6-HYDROXYHEXANOATE](/img/structure/B8549647.png)




![tert-butyl 4-[2-[[3-(2-methylsulfonylpyrimidin-4-yl)-2H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B8549678.png)


![4-[(3-Methylphenyl)sulfonyl]benzenamine](/img/structure/B8549698.png)

![N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B8549729.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-enal](/img/structure/B8549745.png)

![1-[(4-Chlorobenzoyl)amino]cyclopropanecarboxylic acid](/img/structure/B8549762.png)
